7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Description
Synthesis Analysis
While specific synthesis methods for “7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” are not available, there are general synthetic approaches to the preparation of seven-membered heterocycles such as azepines and benzodiazepines, oxazepines, thiazepines and dithiazepines . These methods include recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .Molecular Structure Analysis
The molecular structure of “7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride” is represented by the molecular formula C10H14ClNOS .Mechanism of Action
While the mechanism of action for “7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is not known, similar compounds like “2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine” are known to bind the RyR1 channel and enhance the binding affinity of Calstabin-1 . This action prevents the depletion of Calstabin-1 from the RyR1 complex, slowing muscle fatigue and reducing muscle damage in exercised mice .
Properties
IUPAC Name |
7-methoxy-5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-10-7-9(13-2)3-4-11(10)14-6-5-12-8/h3-4,7-8,12H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGJHCSYJTVFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)OC)OCCN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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